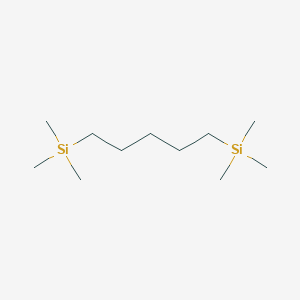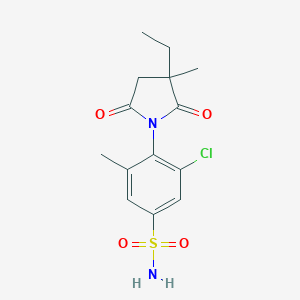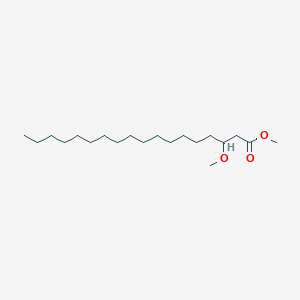
(2E,4E)-Octa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E, 4E)-2, 4-Octadien-1-ol, also known as (2E, 4E)-octa-2, 4-dienol or fema 3956, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms (2E, 4E)-2, 4-Octadien-1-ol is considered to be a practically insoluble (in water) and relatively neutral molecule (2E, 4E)-2, 4-Octadien-1-ol has been primarily detected in urine. Within the cell, (2E, 4E)-2, 4-octadien-1-ol is primarily located in the membrane (predicted from logP) and cytoplasm (2E, 4E)-2, 4-Octadien-1-ol has a mild, chicken, and creamy taste.
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie: Natürliches Aromastoff
(2E,4E)-Octa-2,4-dien-1-ol: wird in der Lebensmittelindustrie als natürlicher Aromastoff verwendet, da er einen fettigen Duft hat. Er verleiht verschiedenen Lebensmitteln einen einzigartigen Geschmack und Duft, wodurch ihre sensorischen Eigenschaften und die Attraktivität für Verbraucher erhöht werden .
Parfümerie: Duftstoff
In der Parfümerie wird diese Verbindung wegen ihres fettigen und leicht blumigen Geruchsprofils geschätzt und ist ein nützlicher Bestandteil bei der Formulierung von Düften. Sie trägt zur Komplexität und Tiefe von Düften bei .
Pharmazeutische Anwendungen: Therapeutische Eigenschaften
Anacyclus pyrethrum, das This compound enthält, wurde auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter aphrodisierende Wirkungen, die Förderung der Hormonsynthese und antioxidative Eigenschaften, die zum allgemeinen Wohlbefinden beitragen könnten .
Lebensmittelkonservierung: Antioxidative und antibakterielle Eigenschaften
Die Forschung hat die antioxidativen und antibakteriellen Aktivitäten von ätherischen Öl-Emulsionen untersucht, die This compound enthalten, für eine mögliche Anwendung als natürliches Lebensmittelkonservierungsmittel. Dies könnte eine sicherere Alternative zu chemischen Zusatzstoffen in der Lebensmittelverarbeitung bieten .
Chemische Synthese: Organische Bausteine
Als organische Verbindung mit einer reaktiven Dienstruktur dient This compound als Baustein in der organischen Synthese. Es kann verwendet werden, um eine Vielzahl von komplexen Molekülen für Forschungs- und industrielle Anwendungen zu erzeugen .
Wirkmechanismus
Target of Action
It is suggested that the compound may interact with cellular components such as membranes .
Mode of Action
It is suggested that the compound may interact with cellular membranes, potentially disrupting their function . This interaction could lead to changes in cell behavior, such as reduced motility and adhesion .
Biochemical Pathways
It is suggested that the compound may influence pathways related to carbohydrate metabolism, energy metabolism, and the cell membrane . The downstream effects of these changes could include altered cell behavior and responses to environmental stimuli.
Pharmacokinetics
In silico studies of similar compounds suggest that they may have proper pharmacokinetics and drug likeness properties . These properties could impact the bioavailability of the compound, influencing its efficacy and potential uses.
Result of Action
It is suggested that the compound may induce changes in cell behavior, such as reduced motility and adhesion . Additionally, it may produce oxidative stress on certain organisms, inhibit antioxidant enzyme and ATPase activity, and increase cell membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2E,4E)-octa-2,4-dien-1-ol. For instance, the presence of other compounds or organisms may affect the compound’s activity . Additionally, factors such as pH, temperature, and light conditions could potentially influence the compound’s stability and effectiveness.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,4-Octadien-1-ol, (2E,4E)- can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the preparation of the starting materials, the formation of the intermediate compounds, and the final conversion to the target compound.", "Starting Materials": [ "1,5-Hexadiene", "Methylmagnesium bromide", "Ethylmagnesium bromide", "Chlorotrimethylsilane", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Tetrahydrofuran", "Diethyl ether" ], "Reaction": [ "Step 1: 1,5-Hexadiene is reacted with methylmagnesium bromide in the presence of a catalyst to form 4-methyl-1,7-octadiene.", "Step 2: 4-methyl-1,7-octadiene is reacted with ethylmagnesium bromide in the presence of a catalyst to form 2,4,6,8-nonatetraene.", "Step 3: 2,4,6,8-nonatetraene is reacted with chlorotrimethylsilane in the presence of a catalyst to form 2,4,6,8-nonatetraenyltrimethylsilane.", "Step 4: 2,4,6,8-nonatetraenyltrimethylsilane is reacted with sodium borohydride in the presence of acetic acid to form 2,4-octadien-1-ol.", "Step 5: 2,4-octadien-1-ol is reacted with sodium hydroxide and sodium sulfate in the presence of methanol to form (2E,4E)-2,4-octadien-1-ol.", "Step 6: (2E,4E)-2,4-octadien-1-ol is purified using standard techniques such as distillation or chromatography to obtain the final product, 2,4-Octadien-1-ol, (2E,4E)-." ] } | |
CAS-Nummer |
18409-20-6 |
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2Z,4E)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6- |
InChI-Schlüssel |
LMBAOEUOOJDUBP-DEQVHDEQSA-N |
Isomerische SMILES |
CCC/C=C/C=C\CO |
SMILES |
CCCC=CC=CCO |
Kanonische SMILES |
CCCC=CC=CCO |
Siedepunkt |
75.00 °C. @ 0.50 mm Hg |
Dichte |
0.864-0.874 |
| 18409-20-6 | |
Physikalische Beschreibung |
Colourless liquid; green aroma |
Löslichkeit |
Insoluble in water; soluble in fat soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Octadien-1-ol, (2E,4E)- in biological systems?
A1: 2,4-Octadien-1-ol, (2E,4E)- plays a crucial role in the chemical ecology of certain organisms. For instance, it acts as a trail attractant for the subterranean termite species Reticulitermes lucifugus []. This indicates its potential use in pest control strategies targeting this specific termite species.
Q2: Could you elaborate on the synthesis of 2,4-Octadien-1-ol, (2E,4E)-?
A2: The synthesis of 2,4-Octadien-1-ol, (2E,4E)- often involves a stereoselective approach to ensure the desired isomer is produced. A key step in the process utilizes a copper-mediated coupling reaction. This reaction involves 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of 2,4-Octadien-1-ol, (2E,4E)- to construct the desired carbon skeleton of the molecule [].
Q3: Is there any research exploring the potential of 2,4-Octadien-1-ol, (2E,4E)- as a target for pest control?
A3: While the provided research primarily focuses on the synthesis and confirmation of 2,4-Octadien-1-ol, (2E,4E)- as a trail attractant for Reticulitermes lucifugus, this finding holds significant potential for pest control applications []. Further research could investigate the development of baits or traps that exploit the termite's attraction to this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


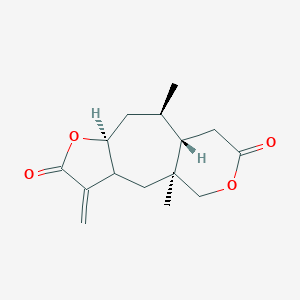
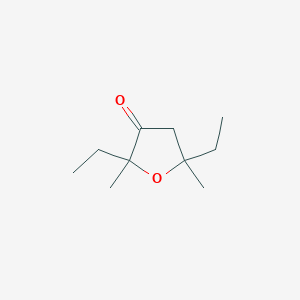
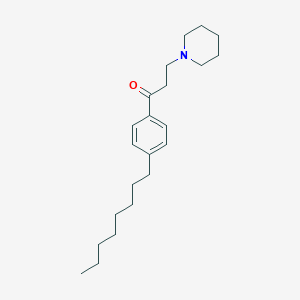
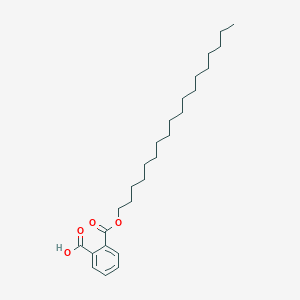

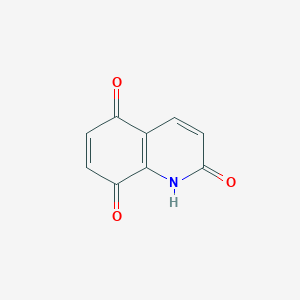
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
